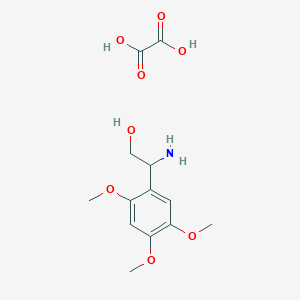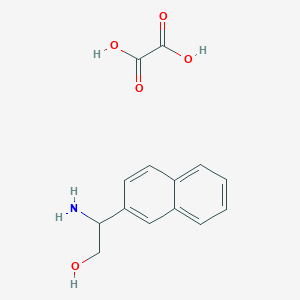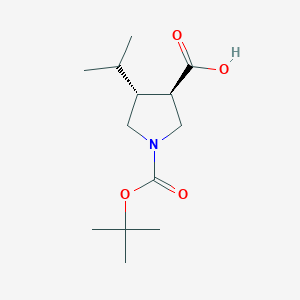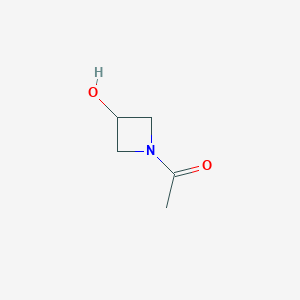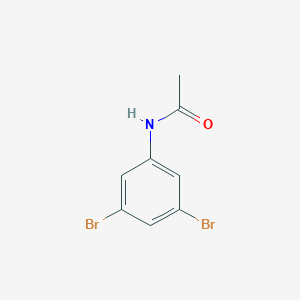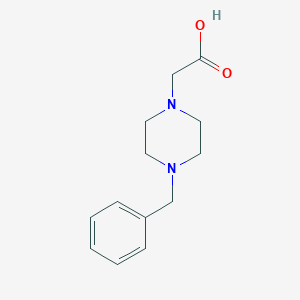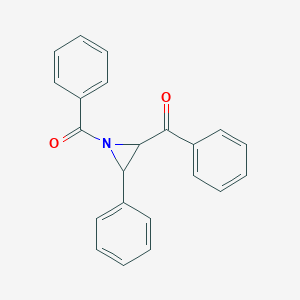
(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate, commonly known as SBPMAO, is a versatile organic compound with a wide range of applications in scientific research. It is a tertiary amine, and its structure consists of a methyl group attached to an oxygen atom, a sec-butyl group, and a pyrrolidin-3-yl group. SBPMAO is used as a reagent in a variety of organic syntheses, and its unique properties have allowed it to be used in many scientific research applications.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery and Chemical Inhibition
Pyrrolidine derivatives are widely recognized for their utility in drug discovery due to their structural diversity and potential for bioactivity. The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in many bioactive molecules, contributing to stereochemical and pharmacophore diversity. This ring structure enhances the 3D profile of compounds, which is critical for target selectivity in medicinal chemistry (Giovanna Li Petri et al., 2021). Additionally, certain pyrrolidine derivatives have been utilized as chemical inhibitors to study the selectivity and potency of cytochrome P450 isoforms in drug metabolism, indicating their importance in predicting drug-drug interactions (S. C. Khojasteh et al., 2011).
Pyrrolidine Derivatives in Chemical Synthesis and Catalysis
The versatility of pyrrolidine and its derivatives extends beyond pharmacological applications to include roles in chemical synthesis and catalysis. Pyrrolidine-based surfactants, for example, demonstrate the capacity of pyrrolidine derivatives to act as surface-active agents, highlighting their potential in industrial applications (Robert B. Login, 1995). Such derivatives can improve water solubility, compatibility, and solvency of surfactants, offering insights into the broad utility of pyrrolidine structures in enhancing the performance of chemical compounds.
Pyrrolidine and Biological Activity
The incorporation of pyrrolidine rings into drug molecules can significantly affect their biological activity. Research has demonstrated the potential of pyrrolidine derivatives to serve as inhibitors for enzymes like matrix metalloproteinases (MMPs), which are implicated in various diseases. Pyrrolidine scaffolds have been used to develop inhibitors with low nanomolar activity against certain MMPs, emphasizing the scaffold's potential in therapeutic development (Xian-Chao Cheng et al., 2008).
Wirkmechanismus
Target of Action
The primary targets of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalateCompounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Mode of Action
The exact mode of action of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalateThe spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The specific biochemical pathways affected by (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalateCompounds with a pyrrolidine ring have been reported to influence various biological activities, which could be attributed to their interaction with different biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalateThe pyrrolidine ring is known to influence the pharmacokinetic profile of compounds .
Result of Action
The molecular and cellular effects of (1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalateThe pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Eigenschaften
IUPAC Name |
(1-butan-2-ylpyrrolidin-3-yl)methanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.C2H2O4/c1-3-8(2)11-5-4-9(6-10)7-11;3-1(4)2(5)6/h8-9H,3-7,10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWMGXCUQXDVMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(C1)CN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



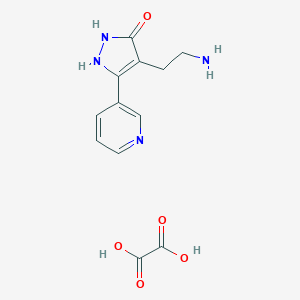
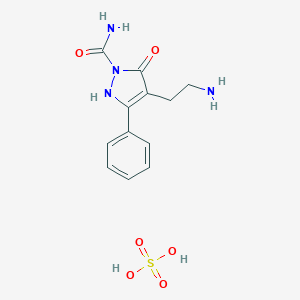
![5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111288.png)
